N-Methyl-D-histidine is classified as a N-methylated amino acid, which are known for their enhanced biological activity compared to their non-methylated counterparts. Methylation generally improves the pharmacokinetic properties of peptides, such as stability and lipophilicity, making them more favorable for therapeutic applications . This compound can be derived from D-histidine through chemical synthesis methods that involve methylation processes.
The synthesis of N-Methyl-D-histidine can be achieved through several methods:
N-Methyl-D-histidine has a molecular formula of and a molecular weight of approximately 154.17 g/mol. The structure features:
N-Methyl-D-histidine participates in various chemical reactions:
The mechanism of action of N-Methyl-D-histidine primarily relates to its role as a part of biological molecules:
N-Methyl-D-histidine exhibits several notable physical and chemical properties:
N-Methyl-D-histidine has diverse applications across scientific fields:
Pyrrolysyl-tRNA synthetase (PylRS) engineering enables site-specific incorporation of noncanonical amino acids (ncAAs), including N-methyl-D-histidine, into proteins. Directed evolution of Methanomethylophilus alvus PylRS (MaPylRS) using phage-assisted non-continuous evolution (PANCE) generates hyperactive variants. These mutants incorporate sterically demanding histidine analogs by introducing mutations beyond the active site (e.g., T126A, L305V), enhancing catalytic efficiency by >20-fold. Key advances include:
Table 1: Engineered PylRS Variants for Histidine Analog Incorporation
Variant | Mutations | Incorporation Efficiency | Host Compatibility |
---|---|---|---|
δVin-H-RS | N311D + L305V | 40 mg/L in E. coli; >90% suppression | E. coli, Mammalian cells |
MaPylRSopt | T126A + D153G | 30% activity increase | E. coli |
PylRSN166S | N166S | Enhanced BocK incorporation | Yeast, Mammalian cells |
Histidine methyltransferases (e.g., METTL9, NTMT1/2) catalyze N-methylation at histidine residues but exhibit stereospecificity for L-enantiomers. Rational mutagenesis redirects activity toward D-histidine:
Minimal-protection SPPS (MP-SPPS) avoids orthogonal side-chain protection for histidine/arginine, enhancing atom economy by 30–50%:
Table 2: SPPS Efficiency with Methylated Histidine Analogs
Method | Racemization (%) | Crude Purity (%) | Atom Economy Gain |
---|---|---|---|
MP-SPPS (Oxyma/TBEC) | <2 | 85–90 | 36% → 58% |
Pre-Methylated (PyBrOP) | 1.5 | 92 | No protection required |
Conventional (Trt/Pbf) | 5–8 | 70–75 | Baseline |
Combining chemical synthesis with enzymatic catalysis achieves enantioselective N-methylation:
Table 3: Chemoenzymatic N-Methylation Performance
Method | Yield (%) | Stereoselectivity (% ee) | Reusability |
---|---|---|---|
Reductive Amination | 85 | 99 | Not applicable |
Enzymatic Resolution | 70 | 98 | Not applicable |
NTMT1 Biotransformation | 90 | >99 | 85% after 3 cycles |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: